Boc-ahppa-OH
Overview
Description
. It is a derivative of amino acids and is often utilized for its protective properties in organic synthesis.
Mechanism of Action
Target of Action
Boc-ahppa-OH, also known as (3S,4S)-N-(tert-butoxycarbonyl)-4-amino-3-hydroxy-5-phenylpentanoic acid , is a specialty product used in proteomics research The boc group (tert-butoxycarbonyl) is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group protects the amine during the reaction, preventing it from reacting with other compounds. Once the reaction is complete, the Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows the amine to participate in further reactions.
Biochemical Pathways
The Boc group allows for the selective reaction of different functional groups within a molecule, enabling the synthesis of complex organic compounds .
Pharmacokinetics
For example, the addition of a Boc group can improve the stability of a compound, preventing it from being metabolized or excreted before it reaches its target .
Result of Action
The result of this compound’s action would depend on the specific amine it is protecting and the subsequent reactions that the amine participates in once the Boc group is removed. In general, the use of Boc groups in organic synthesis allows for the creation of complex organic compounds with a wide range of potential biological activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the addition and removal of the Boc group. The Boc group can be added under basic conditions and removed under acidic conditions . Additionally, the temperature and solvent used can also influence the reaction .
Biochemical Analysis
Biochemical Properties
It is known that the Boc group, which is part of the Boc-ahppa-OH molecule, is an acid-labile protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Molecular Mechanism
The Boc group, which is part of the this compound molecule, is known to be involved in the protection of amines in organic synthesis . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-ahppa-OH typically involves the protection of amino acids using the tert-butoxycarbonyl (Boc) group. The process begins with the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can be carried out under various conditions, including aqueous or anhydrous environments, and often involves the use of solvents like tetrahydrofuran or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Boc-ahppa-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino acid.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the hydroxyl and amino groups.
Common Reagents and Conditions
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Functionalization: Various reagents, including dimethylaminopyridine and acetonitrile, are used to introduce new functional groups to the amino acid backbone.
Major Products
The major products formed from these reactions include deprotected amino acids and various functionalized derivatives, which can be further utilized in peptide synthesis and other organic transformations .
Scientific Research Applications
Boc-ahppa-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a protective group for amino acids, facilitating the synthesis of complex peptides and proteins.
Biology: The compound is used in proteomics research to study protein structures and functions.
Industry: The compound is used in the production of various biochemical reagents and intermediates.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-5-phenylpentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c28-24(15-25(29)30)23(14-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24,28H,14-16H2,(H,27,31)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFWEZMWBJEUAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405729 | |
Record name | 2,4,5-Trideoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72155-48-7 | |
Record name | 2,4,5-Trideoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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